Helminthosporol

Medicinal Chemistry Atherosclerosis Enzyme Inhibition

Researchers seeking to dissect GA signaling or develop ACAT inhibitors face a scarcity of selective tool compounds. Helminthosporol (CAS 1619-29-0) directly addresses this gap. - Unique Bioactivity: Promotes primary root elongation & induces a distinct α-amylase isozyme (α3 vs. α2 for GA3), enabling pathway-specific dissection. - Dual Research Utility: Serves as both a validated ACAT inhibitor scaffold (IC50 data available) for atherosclerosis programs and a selective GA agonist for plant biology. - Reliable Supply: Isolated from Cochliobolus sativus, ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 1619-29-0
Cat. No. B155037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelminthosporol
CAS1619-29-0
Synonymshelminthosporol
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O
InChIInChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1
InChIKeyJNDNSKMAFGPBFU-BEAPCOKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helminthosporol (CAS 1619-29-0): Sourcing and Procurement of a Fungal Sesquiterpenoid Plant Growth Regulator and ACAT Inhibitor


Helminthosporol (CAS 1619-29-0) is a fungal sesquiterpenoid secondary metabolite isolated from Cochliobolus sativus (syn. Helminthosporium sativum, Bipolaris sorokiniana) [1][2]. It is structurally characterized by a bicyclo[3.2.1]oct-6-ene framework and functions as both a natural plant growth regulator with gibberellin-like activity and an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) [2][3]. Its dual bioactivity profile distinguishes it from classical plant hormones and positions it as a valuable tool compound for agricultural and medicinal chemistry research.

Why Generic Gibberellins Cannot Substitute for Helminthosporol in Specialized Assays


Helminthosporol cannot be functionally replaced by generic gibberellins (e.g., GA3) due to its unique, non-redundant biological activities. While it exhibits gibberellin-like promotion of shoot elongation, its species-specificity profile is distinct, and it uniquely promotes primary root elongation—a trait not observed with gibberellic acid [1][2]. Furthermore, helminthosporol and its analogs possess ACAT inhibitory activity, a therapeutic target for atherosclerosis, which is completely absent in plant gibberellins [3]. Finally, studies show helminthosporol induces a specific isozyme of α-amylase (α3) in barley endosperm, whereas gibberellic acid preferentially induces the α2 isozyme, indicating a distinct, non-identical signaling outcome [4]. Substitution would therefore confound results in plant physiology studies and eliminate any investigation into its mammalian enzyme inhibition.

Helminthosporol (1619-29-0): Head-to-Head Performance Data Versus Gibberellic Acid and Structural Analogs


ACAT Enzyme Inhibition: A Unique Mammalian Target Not Addressed by Plant Hormones

Helminthosporol demonstrates moderate inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical in the formation of atherosclerotic plaques. This activity is completely absent in classical plant growth regulators like gibberellic acid (GA3), which is inactive in this mammalian assay [1]. This unique property has positioned helminthosporol as a lead scaffold for developing anti-atherosclerotic agents, a rationale that cannot be fulfilled by any gibberellin or auxin analog.

Medicinal Chemistry Atherosclerosis Enzyme Inhibition

Potency Comparison in Rice Leaf Sheath Elongation: Higher Doses Required for Equivalent Effect

While both helminthosporol and gibberellic acid promote the elongation of the second leaf sheath in rice seedlings, helminthosporol is less potent on a per-mole basis. A direct microscopic investigation revealed that a greater dosage of helminthosporol is required to induce the same magnitude of elongation as gibberellic acid [1]. This difference in potency and the distinct mechanism (promotion of cell number increase vs. cell elongation) are critical for experimental design.

Plant Physiology Bioassay Growth Regulation

Species-Specificity Profile: Narrower Plant Spectrum but Unique Promotion of Root Elongation

Helminthosporol exhibits a narrower spectrum of responsive plant species compared to gibberellic acid (GA3). It is active in promoting elongation in rice, Japanese barnyard grass, and dwarf maize (d-2, d-5), but inactive in leaf sheaths of oat and wheat, and hypocotyls of sesame and morning glory [1]. Crucially, helminthosporol uniquely promotes the elongation of the primary root, a characteristic not observed with GA3 [1]. This differential activity profile makes it a valuable tool for dissecting hormone signaling pathways.

Plant Physiology Species Specificity Growth Regulation

Differential Induction of α-Amylase Isozymes: A Distinct Biochemical Signature

In the embryo-less endosperm of barley, helminthosporol and gibberellic acid induce different isozyme profiles of α-amylase. Following DEAE-cellulose chromatography, a maximum amount of the α2 isozyme was induced by gibberellic acid, whereas helminthosporol maximally induced the α3 isozyme [1]. This differential induction confirms that the downstream signaling effects of helminthosporol are not identical to those of gibberellin.

Biochemistry Enzyme Induction Plant Hormone Signaling

Enhanced Activity and Stability of the Analog Helminthosporic Acid: A Key Finding for Experimental Design

A structure-activity relationship study determined that helminthosporic acid (H-acid), a synthetic analog, exhibits higher gibberellin-like activity and greater chemical stability compared to the parent compound, helminthosporol [1]. H-acid was confirmed to act as a direct agonist of the gibberellin receptor (GID1), inducing DELLA degradation and forming the GID1-H-acid-DELLA complex in the same manner as gibberellin [1].

Chemical Biology Structure-Activity Relationship Receptor Agonism

Optimal Application Scenarios for Helminthosporol (CAS 1619-29-0) Based on Verified Performance Data


Mechanistic Studies of Gibberellin Signaling Using a Non-Identical Agonist

Researchers investigating gibberellin (GA) signaling pathways can utilize helminthosporol as a tool compound to probe the specificity of GA responses. As shown in Section 3, helminthosporol induces a distinct α-amylase isozyme profile (α3 vs. α2 for GA3) and uniquely promotes primary root elongation [5][2]. This differential activity allows for dissection of GA receptor complex signaling branches and identification of gene expression patterns that are specific to GA or common to both agonists [3].

Lead Compound for Developing Non-Steroidal ACAT Inhibitors

For medicinal chemistry programs targeting atherosclerosis and cardiovascular disease, helminthosporol serves as a validated starting point for ACAT inhibitor development [5]. Unlike plant hormones which have no activity in this assay, helminthosporol's moderate ACAT inhibition provides a chemical scaffold that can be optimized through analog synthesis. This pathway has been the subject of dedicated NIH-funded research aimed at developing novel anti-atherosclerotic agents [5].

Comparative Plant Physiology: Probing Hormone Crosstalk and Root-Specific Responses

In agricultural and plant science research, helminthosporol is an essential tool for studying hormone crosstalk and root-specific growth mechanisms. Its species-specificity profile (active in rice and dwarf maize, inactive in oat and wheat) and its unique promotion of primary root elongation, as detailed in Section 3, make it invaluable for experiments where the broad activity of GA3 is undesirable [5]. This allows for targeted investigation of root development and differential tissue sensitivity.

Synthesis and Evaluation of Selective Gibberellin Receptor Agonists

Building on the finding that helminthosporic acid acts as a GA receptor agonist, synthetic chemists and chemical biologists can use helminthosporol as a base scaffold for creating selective agonists. Recent work has demonstrated that specific modifications (e.g., converting the C-8 hydroxymethyl to a keto group) can yield analogs with higher hypocotyl elongation activity in Arabidopsis and selective binding to specific GA receptors [5]. This application leverages the core bicyclic framework of helminthosporol for targeted chemical biology tool development.

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